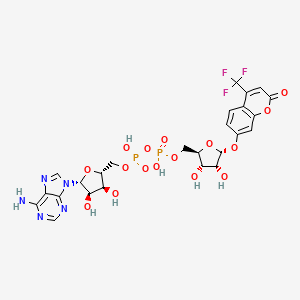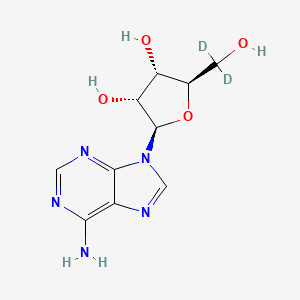
Adenosine-5',5''-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine-d2 is a compound that involves the interaction between adenosine and dopamine D2 receptors. This compound is significant in the study of neurotransmission and has implications in various neurological and psychiatric disorders. Adenosine-d2 is particularly noted for its role in the modulation of neurotransmitter release and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of adenosine-d2 typically involves the synthesis of adenosine and dopamine D2 receptor ligands, followed by their conjugation. The synthetic route may include the use of specific peptides derived from transmembrane helices to facilitate receptor-receptor interactions . The reaction conditions often involve controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods
Industrial production of adenosine-d2 may involve large-scale synthesis using bioreactors and advanced purification techniques. The process ensures high yield and purity, which is crucial for its application in research and therapeutic settings.
化学反応の分析
Types of Reactions
Adenosine-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. The reactions are often conducted under controlled temperature and pressure to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Adenosine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions and signal transduction pathways.
Biology: Investigated for its role in cellular communication and neurotransmission.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of adenosine-d2 involves its interaction with adenosine A2A and dopamine D2 receptors. This interaction modulates the activity of these receptors, influencing neurotransmitter release and signal transduction pathways . The molecular targets include G protein-coupled receptors, which play a crucial role in cellular communication and response to external stimuli.
類似化合物との比較
Similar Compounds
Adenosine A2A receptor antagonists: Compounds like istradefylline, which are used in the treatment of Parkinson’s disease.
Dopamine D2 receptor antagonists: Medications such as haloperidol, used in the management of schizophrenia.
Uniqueness
Adenosine-d2 is unique due to its dual interaction with both adenosine and dopamine receptors, providing a more comprehensive modulation of neurotransmission compared to compounds that target only one receptor type . This dual interaction offers potential advantages in therapeutic applications, particularly in conditions involving dysregulation of multiple neurotransmitter systems.
特性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[dideuterio(hydroxy)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1D2 |
InChIキー |
OIRDTQYFTABQOQ-QTYQXZHASA-N |
異性体SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


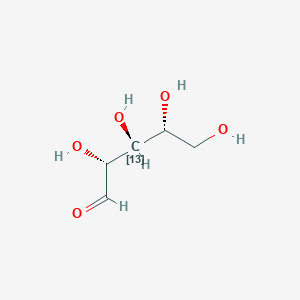
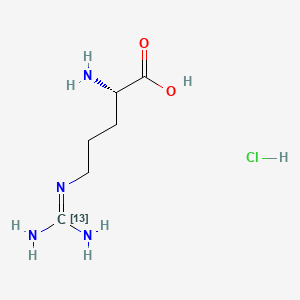
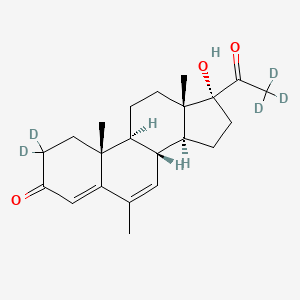
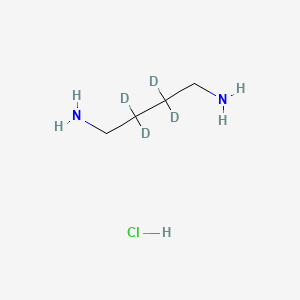
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
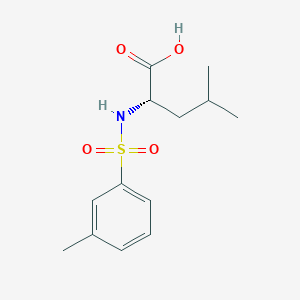
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
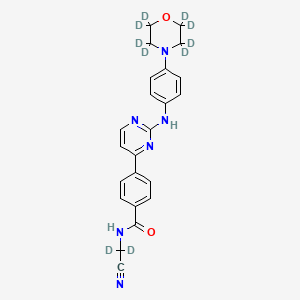
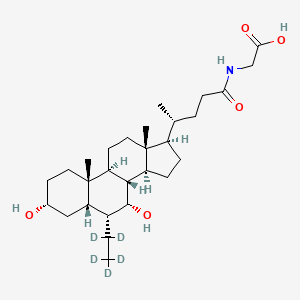

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)


